N,N,N'-Trimethylethylenediamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N',N'-trimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-6-4-5-7(2)3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOYZOQVDYHUPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059714 | |
| Record name | 1,2-Ethanediamine, N,N,N'-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142-25-6 | |
| Record name | N,N,N′-Trimethylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1,N1,N2-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1,N1,N2-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediamine, N,N,N'-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl(2-(methylamino)ethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for N,n,n Trimethylethylenediamine
Established Laboratory Synthesis Protocols
Traditional laboratory synthesis of N,N,N'-Trimethylethylenediamine primarily relies on the reaction of substituted chloroethane (B1197429) hydrochloride derivatives with methylamines. These methods are well-documented and remain a common approach for producing the compound.
Reaction with N,N-Dimethylaminoethyl Chloride Hydrochloride
A prevalent and cost-effective method for synthesizing this compound involves the reaction of N,N-Dimethylaminoethyl Chloride Hydrochloride with an aqueous solution of methylamine (B109427). prepchem.com This reaction typically proceeds to form this compound hydrochloride, which is then subjected to alkaline hydrolysis, often using sodium hydroxide, to yield the final product. prepchem.com
The reaction is generally carried out in an aqueous medium, with specific concentrations of the reactants being a key factor in the reaction's efficiency. For instance, a 40-50% mass concentration of N,N-Dimethylaminoethyl Chloride Hydrochloride aqueous solution and a 40% mass concentration of methylamine aqueous solution are often utilized. google.com The reaction temperature is typically maintained between 0-40 °C for a duration of 2-6 hours. google.com
Amination of Substituted Chloroethane Hydrochloride Derivatives
An alternative, yet similar, established route involves the amination of 2-chloro-N-methylethylamine hydrochloride with dimethylamine. acs.org This process also yields the hydrochloride salt of the target compound, which then requires an alkalization step to produce the free amine. acs.org Similar to the previously described method, this reaction is often conducted in a solvent, such as a methanol (B129727) solution of dimethylamine, followed by treatment with a strong base like sodium hydroxide. acs.org
A significant challenge in these traditional methods is the potential for the vigorous release of excess methylamine gas during the addition of solid alkali for hydrolysis, which can pose safety risks. acs.org
Innovations in Green and Sustainable Synthesis of this compound
In response to the growing demand for environmentally conscious chemical processes, significant strides have been made in developing greener synthesis routes for this compound. These innovations focus on waste reduction, enhanced recycling, and the mitigation of hazardous emissions.
Minimization of Waste and Enhancement of Recycling Efficiencies
A key innovation in the sustainable synthesis of this compound involves a process designed for zero discharge of wastewater and solid waste. acs.org This is achieved by conducting the initial reaction in an aqueous solution and then, after the reaction, separating the organic phase containing the product from the aqueous alkali phase. acs.org
The aqueous phase, which contains sodium chloride and residual alkali, can be concentrated to recover the salt and reuse the alkali liquor in subsequent batches. acs.org This recycling approach can achieve a recovery rate of close to 100% for wastewater and solid waste, with the recycling rate of sodium chloride reaching 95%. acs.org The distilled water from the concentration process can be reused for preparing the initial reactant solutions. google.com
| Parameter | Conventional Method | Green Synthesis Method |
| Solvent | Often organic solvents like methanol acs.org | Primarily aqueous solutions acs.org |
| By-product Handling | Generation of high-salt, high-ammonia nitrogen wastewater acs.org | Recycling of alkali liquor and sodium chloride acs.org |
| Waste Generation | Significant solid and liquid waste | Near-zero discharge of wastewater and solid waste acs.org |
Mitigation of Amine Gas Emissions
A critical aspect of greening the synthesis of this compound is the control of volatile amine gas emissions. The traditional use of solid alkali can lead to a rapid and hazardous release of methylamine gas. acs.org To counter this, a green synthesis approach incorporates a methylamine absorption device in series with the reaction container. acs.org
This device typically uses a dilute acid to capture the excess methylamine or substituted methylamine gas that escapes during the reaction and subsequent alkalization with an inorganic alkali solution. acs.org This not only enhances the safety of the process but also allows for the recovery of the amine in the form of its salt, which can be a saleable byproduct. acs.org
Specialized Techniques for Molecular Preparation
Beyond traditional batch-wise synthesis, more advanced techniques are being explored to enhance the efficiency and control of diamine synthesis, which could be applied to the preparation of this compound.
One such advanced approach is flow chemistry . The synthesis of monoprotected diamines has been successfully demonstrated using continuous flow reactors. acs.orgacs.org This method offers precise control over reaction parameters such as residence time and temperature, which can be crucial for maximizing the yield of the desired product and minimizing side reactions. acs.org For instance, short residence times and low temperatures have been shown to favor monocarbamation reactions in diamines. acs.org The high surface-area-to-volume ratio in flow reactors can also improve heat and mass transfer, leading to safer and more efficient processes. While not yet specifically detailed for this compound, the principles of flow chemistry present a promising avenue for its specialized synthesis.
Another specialized technique is microwave-assisted synthesis . This method has been shown to be effective in the rapid and efficient synthesis of N-substituted aldimines, which are structurally related to the target compound, often in the absence of solvents and catalysts. organic-chemistry.org Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields compared to conventional heating methods. organic-chemistry.orgnih.govnih.gov The application of microwave-assisted synthesis could offer a more energy-efficient and faster route to this compound.
| Technique | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced control over reaction parameters, improved safety, potential for higher selectivity and yield, ease of scalability. acs.org |
| Microwave-Assisted Synthesis | Rapid reaction times, increased reaction rates, potential for higher yields, and energy efficiency. organic-chemistry.orgnih.gov |
Laser-Vaporization Supersonic Molecular Beam Synthesis
The synthesis of this compound for spectroscopic analysis can be achieved through the sophisticated technique of laser-vaporization combined with a supersonic molecular beam. rsc.orgsigmaaldrich.comnih.gov This method is not a conventional bulk synthesis process but is instead a powerful tool for producing isolated, cold molecules in the gas phase, which are ideal for high-resolution spectroscopic studies.
In this process, a precursor material is vaporized using a high-power laser. The resulting plume of atoms and molecules is then entrained in a carrier gas and expanded through a small nozzle into a vacuum chamber. This supersonic expansion cools the molecules to very low rotational and vibrational temperatures, effectively isolating them and minimizing spectral congestion. This allows for precise measurements of the molecule's fundamental properties.
Detailed Research Findings:
Coordination Chemistry of N,n,n Trimethylethylenediamine
N,N,N'-Trimethylethylenediamine as a Versatile Ligand
This compound is an organic compound frequently utilized as a ligand in coordination chemistry for the formation of metal complexes. cymitquimica.com Its structure, featuring a flexible ethyl backbone with one secondary amine and one tertiary amine group, allows it to adopt different coordination modes, making it a versatile building block in the synthesis of complex molecules. cymitquimica.com
The most common coordination mode for this compound is as a bidentate ligand, where both nitrogen atoms bind to a central metal ion. This simultaneous binding forms a stable five-membered chelate ring, a favored conformation in coordination chemistry. This chelating behavior is observed in its complexes with various transition metals, including nickel(II) and copper(II). nih.govresearchgate.net In a nickel(II) complex, this compound coordinates to the metal center through both nitrogen atoms, contributing to a slightly distorted octahedral environment. researchgate.net The formation of these bidentate cyclic structures is a key feature of methyl-substituted ethylenediamine (B42938) derivatives in copper complexes as well. nih.gov
While chelation is predominant, monodentate coordination is also possible, though less common for this compound compared to its unsubstituted counterpart, ethylenediamine. Studies on copper complexes have shown that the binding mode can be influenced by competition between metal coordination and hydrogen bonding. nih.gov For ethylenediamine, a monodentate structure stabilized by a hydrogen bond can be favored. However, for methyl-substituted derivatives like this compound, the electronic and steric effects of the methyl groups strongly favor the bidentate chelate structure. nih.gov
Synthesis and Characterization of Metal-N,N,N'-Trimethylethylenediamine Complexes
The synthesis of this compound itself can be achieved through various methods, including the reaction of N,N-dimethylaminoethyl chloride hydrochloride with an aqueous solution of methylamine (B109427). google.com This ligand is then used to synthesize metal complexes. For instance, the reaction of a nickel(II) salt with this compound results in the formation of a crystalline complex. researchgate.net
This compound forms stable complexes with a range of transition metals. These complexes are of interest for their structural features and potential applications. Bidentate N-ligands are crucial in the field of nickel-catalyzed cross-coupling reactions, where they influence the stability and redox potentials of the resulting metal complexes. nih.gov
Copper complexes of this compound have been synthesized in laser-vaporization supersonic molecular beams and studied using advanced spectroscopic methods. nih.govsigmaaldrich.com These studies provide fundamental insights into the interactions between the copper ion and the ligand. The investigation of such complexes helps in understanding the influence of ligand substitution on coordination geometry and stability. nih.gov
The analysis of metal complexes provides critical data on their electronic and geometric structures. Spectroscopic and structural studies of this compound complexes reveal detailed information about coordination environments and bond characteristics.
In the case of a nickel(II) complex, trans-diaquabis(this compound)nickel(II) dichloride, single-crystal X-ray analysis showed the Ni(II) atom in a slightly distorted octahedral environment. researchgate.net The Ni(II) ion is coordinated to four nitrogen atoms from two bidentate this compound ligands and two water molecules. researchgate.net The five-membered chelate ring formed by the ligand adopts a slight envelope conformation. researchgate.net The crystal structure is further stabilized by a three-dimensional supramolecular network of O—H···Cl and N—H···Cl intermolecular interactions. researchgate.net
For copper complexes, studies using pulsed-field ionization zero electron kinetic energy (ZEKE) spectroscopy and photoionization efficiency spectroscopy have provided precise measurements of ionization energies and vibrational frequencies. nih.gov While detailed ZEKE spectra were obtained for copper complexes with less methylated ethylenediamines, the ionization threshold for the Cu-N,N,N'-trimethylethylenediamine complex was estimated from its photoionization efficiency spectrum. nih.gov Theoretical calculations support the experimental findings, indicating that bidentate cyclic structures are the most stable for copper complexes with methyl-substituted ethylenediamine ligands. nih.gov
Research Data on Metal-N,N,N'-Trimethylethylenediamine and Related Complexes
This table presents structural and spectroscopic data for a representative this compound complex and related compounds, as determined by X-ray crystallography and spectroscopic methods.
| Complex | Metal Ion | Coordination Geometry | Bond Lengths (Å) | Spectroscopic Data | Source |
| [Ni(C₅H₁₄N₂)₂(H₂O)₂]Cl₂ | Ni(II) | Distorted Octahedral | Ni–N: 2.08–2.12; Ni–O: 2.12 | - | researchgate.net |
| Cu-(tren) | Cu | Bidentate Cyclic (Predicted) | - | Ionization Threshold Estimated from Photoionization Efficiency Spectrum | nih.gov |
| Cu-(en) | Cu | Monodentate (H-bond stabilized) | - | Metal-ligand stretch and bend, H-bond stretch, ligand torsion modes measured (35-1646 cm⁻¹) | nih.gov |
Note: (tren) is used as an abbreviation for this compound and (en) for ethylenediamine in the context of the cited study.
Transition Metal Coordination Complexes
Copper(I/II) Complexes with this compound
Solvatochromic Properties and Electrochemical Studies
The solvatochromic and electrochemical behavior of metal complexes containing this compound provides insight into the electronic structure of the coordination sphere and its interaction with the surrounding solvent environment. While specific studies on the solvatochromism of this compound complexes are not extensively documented, research on similar nickel(II) complexes with tetradentate Schiff base ligands demonstrates that the solvent can significantly influence the d-d transition energies of the metal center. nih.gov The interaction between the solvent and the complex can alter the geometry and the ligand field strength, leading to observable color changes. nih.gov
Electrochemical studies, such as cyclic voltammetry, are crucial for understanding the redox properties of these complexes. For instance, studies on square-planar nickel(II) complexes with related N,N',N'',S-tetradentate ligands show that the reduction and oxidation potentials are sensitive to the geometry and the nature of the chelate rings. nih.gov The bite angle of the chelating ligand can influence the metal's redox potentials, highlighting the interplay between molecular structure and electronic properties. nih.gov
Nickel(II) Complexes Incorporating N,N,N'-Trimethylethylenediaminenih.govresearchgate.netiucr.orgfairfield.eduelsevierpure.com
This compound readily forms stable complexes with nickel(II) ions. A notable example is the synthesis of trans-diaquabis(this compound)nickel(II) dichloride, [Ni(C₅H₁₄N₂)₂(H₂O)₂]Cl₂, which has been isolated and characterized. nih.gov The synthesis involves the reaction of this compound with NiCl₂·6H₂O in ethanol, followed by reflux. nih.goviucr.org
Crystallographic Investigations of trans-Diaquabis(this compound)nickel(II) Dichloridenih.govresearchgate.netfairfield.eduelsevierpure.com
Single-crystal X-ray diffraction studies have provided detailed structural information about trans-diaquabis(this compound)nickel(II) dichloride. nih.govresearchgate.netfairfield.eduelsevierpure.com The asymmetric unit of the crystal consists of half of the complex cation and one chloride ion, with the nickel(II) atom located on a twofold rotation axis. nih.govresearchgate.net The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, O—H⋯Cl and N—H⋯Cl interactions are observed, where the chloride ion accepts hydrogen bonds from the coordinated water molecules and the amine groups of the ethylenediamine ligand, creating a three-dimensional supramolecular network. nih.govresearchgate.netfairfield.edu
| Parameter | Value |
|---|---|
| Chemical Formula | [Ni(C₅H₁₄N₂)₂(H₂O)₂]Cl₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Ni—O Bond Length (Å) | 2.1189 (15) |
| Ni—N Bond Lengths (Å) | 2.1245 (18), 2.1906 (18) |
Octahedral Geometry and Chelate Ring Conformationsnih.govresearchgate.netfairfield.eduelsevierpure.com
The nickel(II) center in trans-diaquabis(this compound)nickel(II) dichloride exhibits a slightly distorted octahedral coordination geometry. nih.govresearchgate.net The coordination sphere is composed of four nitrogen atoms from two bidentate this compound ligands and two oxygen atoms from two water molecules. nih.govresearchgate.net The two this compound ligands and the two water molecules are arranged in a trans configuration around the nickel atom. nih.goviucr.org
Titanium(II) Amine Complexes Featuring N,N,N'-Trimethylethylenediamineacs.org
The coordination chemistry of this compound extends to early transition metals, as demonstrated by the synthesis of novel titanium(II) amine complexes. acs.org A complex with the formula L₄TiCl₂, where L represents half of an this compound ligand, has been reported. acs.org These complexes are part of a broader investigation into the stabilization of the titanium(II) oxidation state through coordination with various amine ligands. The synthesis and characterization of these compounds contribute to a deeper understanding of the coordination behavior of early transition metals.
Group 6 Metal Carbonyl Complexes (Cr, Mo, W) with this compound
The reaction of Group 6 metal carbonyls, M(CO)₆ (where M = Cr, Mo, W), with N-donor ligands like this compound is a common route to synthesize a variety of organometallic complexes. These reactions typically involve the substitution of one or more carbonyl ligands by the amine ligand. dcu.ie The resulting complexes can exhibit diverse structures and reactivity. While the specific complexes of this compound with Group 6 metal carbonyls are not extensively detailed in the searched literature, studies on similar systems with other N-donor ligands show the formation of complexes such as M(CO)₅(L) or M(CO)₄(L)₂, where L is the N-donor ligand. dcu.ieresearchgate.net
Development as Halide-Free Bifunctional Catalysts
Group 6 metal carbonyl complexes featuring N-donor ligands have been explored for their catalytic potential. The electronic properties of the metal center can be tuned by the ancillary ligands, influencing the catalytic activity. While there is no specific mention in the provided search results of this compound-based Group 6 metal carbonyl complexes being developed as halide-free bifunctional catalysts, the broader class of N-heterocyclic carbene (NHC) complexes of Group 6 metals, NHC–M(CO)₅, have shown catalytic utility in various reactions. mdpi.com The development of such catalysts is an active area of research, driven by the need for efficient and environmentally benign chemical transformations.
Spectroscopic and Crystallographic Characterization of this compound Complexes
The elucidation of the structural and electronic properties of coordination complexes involving this compound (TMED) relies on a suite of powerful spectroscopic and crystallographic techniques. These methods provide detailed insights into the metal-ligand interactions, molecular geometry, and electronic transitions that govern the behavior of these compounds.
Photoelectron Spectroscopy (e.g., ZEKE, Photoionization Efficiency)
Pulsed-field ionization zero electron kinetic energy (ZEKE) spectroscopy has been employed to study this compound itself, providing detailed information about its ionization energy and the vibrational frequencies of the resulting cation. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This technique, which offers high-resolution spectroscopic data, is crucial for understanding the electronic effects of methylation on the ethylenediamine backbone. By analyzing the ZEKE spectra, researchers can precisely determine the adiabatic ionization energy and probe the low-frequency vibrational modes of the cation, which are often associated with the torsional and bending motions of the amine groups and the alkyl substituents. chemicalbook.comsigmaaldrich.comsigmaaldrich.com
The synthesis of this compound using a laser-vaporization supersonic molecular beam allows for the preparation of isolated, cold molecules that are ideal for such high-resolution spectroscopic studies. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This sample preparation method minimizes spectral congestion and allows for the clear observation of the vibrational structure in the photoelectron spectrum. The data obtained from these studies are fundamental to understanding how the electronic structure of the ligand influences its coordination properties and the stability of its metal complexes.
Vibrational Spectroscopy (e.g., Infrared)
Infrared (IR) spectroscopy is a fundamental tool for characterizing this compound and its metal complexes. The IR spectrum of the free ligand exhibits characteristic absorption bands corresponding to the various vibrational modes of the molecule.
Key vibrational modes for aliphatic amines like TMED include:
C-H stretching vibrations: These typically appear in the region of 2800-3000 cm⁻¹.
N-CH₃ stretching vibrations: These can be observed between 2760 and 2820 cm⁻¹. docbrown.info
C-N stretching vibrations: These absorptions are found in the 1020-1220 cm⁻¹ range. docbrown.info
The absence of N-H stretching vibrations, which would be expected for primary and secondary amines, is a key feature that helps to confirm the tertiary nature of the nitrogen atoms in the related compound trimethylamine, and by extension, the dimethylamino group of TMED. docbrown.info The region below 1500 cm⁻¹ is considered the fingerprint region and contains a complex pattern of overlapping vibrations unique to the molecule's structure. docbrown.info
Upon coordination to a metal center, significant changes in the vibrational spectrum of TMED are observed. The shifts in the C-N and other skeletal vibrational frequencies provide direct evidence of ligand-to-metal bond formation. The magnitude and direction of these shifts can offer insights into the strength of the coordination bond and the geometry of the resulting complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable technique for the structural elucidation of this compound complexes in solution. upi.edu
¹H NMR Spectroscopy: The proton NMR spectrum of the free TMED ligand shows distinct signals for the different methyl and methylene (B1212753) protons. The chemical shifts and coupling patterns of these signals provide a detailed map of the proton environment within the molecule.
| Proton Assignment | Typical Chemical Shift (ppm) |
| N(CH₃)₂ | singlet |
| NH(CH₃) | singlet |
| NCH₂CH₂N | multiplets |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the TMED ligand. Each chemically distinct carbon atom gives rise to a separate resonance.
| Carbon Assignment | Typical Chemical Shift (ppm) |
| N(CH₃)₂ | resonance |
| NH(CH₃) | resonance |
| NCH₂CH₂N | resonances |
Similar to ¹H NMR, the chemical shifts of the carbon signals in the ¹³C NMR spectrum are sensitive to the coordination environment. The changes in these shifts upon complexation can be used to identify the coordination sites and to probe the electronic effects of the metal-ligand interaction. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can be employed to unambiguously assign all proton and carbon signals and to determine the connectivity within the complex. core.ac.uk
Mass Spectrometric Analysis of Complexes
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound complexes. It also provides valuable information about the fragmentation patterns of these compounds, which can aid in their structural characterization.
High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio (m/z) of the molecular ion and its fragments, enabling the confirmation of the chemical formula of the complex. nih.gov Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to generate ions of the metal complexes with minimal fragmentation.
The fragmentation patterns observed in the mass spectrum can reveal the step-wise loss of ligands or parts of the ligand from the metal center. This information can be used to deduce the connectivity and stability of the complex. For instance, the loss of a neutral TMED ligand or a methyl group can be identified by the corresponding mass difference in the spectrum. researchgate.net Isotopic patterns, particularly for metals with multiple stable isotopes, can further confirm the presence and identity of the metal in the complex. nih.gov
Electronic Absorption and Electrochemical Spectroscopy
Electronic absorption (UV-Vis) spectroscopy and electrochemical techniques are employed to investigate the electronic structure and redox properties of this compound complexes.
Electronic Absorption Spectroscopy: The UV-Vis spectra of TMED complexes often exhibit bands arising from different types of electronic transitions:
d-d transitions: These occur between the d-orbitals of the metal center and are typically weak. Their energy and intensity are sensitive to the coordination geometry and the ligand field strength.
Ligand-to-metal charge transfer (LMCT) transitions: These involve the transfer of an electron from a ligand-based orbital to a metal-based orbital. researchgate.net
Metal-to-ligand charge transfer (MLCT) transitions: These involve the transfer of an electron from a metal-based orbital to a ligand-based orbital. researchgate.net
Intraligand transitions: These are transitions within the electronic levels of the TMED ligand itself.
The positions and intensities of these absorption bands provide valuable insights into the electronic structure of the complex and the nature of the metal-ligand bonding.
Electrochemical Spectroscopy: Techniques such as cyclic voltammetry (CV) are used to study the redox behavior of TMED complexes. CV can determine the formal reduction potentials of the metal center and the ligand. Reversible or irreversible redox processes can be identified, providing information on the stability of the complex in different oxidation states. For many transition metal complexes, the first reduction is often ligand-based. researchgate.net
X-ray Diffraction Crystallography
To perform an X-ray diffraction study, a suitable single crystal of the complex is required. nih.gov The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. libretexts.org The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. nih.gov
X-ray crystallography has been instrumental in revealing the diverse coordination modes of the TMED ligand. It can act as a bidentate ligand, forming a five-membered chelate ring with the metal ion. The conformation of this chelate ring (e.g., gauche) and the coordination geometry around the metal (e.g., tetrahedral, square planar, octahedral) can be precisely determined. researchgate.netmdpi.com Furthermore, X-ray diffraction can reveal details about intermolecular interactions, such as hydrogen bonding and crystal packing, which influence the properties of the material in the solid state. researchgate.net
Catalysis and Mechanistic Investigations Involving N,n,n Trimethylethylenediamine
N,N,N'-Trimethylethylenediamine as an Organic Catalyst and Reagent
This compound's utility as a catalyst and reagent stems from its nucleophilic nature and its ability to act as a base. The lone pairs of electrons on its nitrogen atoms are readily available to interact with electrophilic centers, initiating or accelerating a range of chemical reactions.
Role in Nucleophilic Substitution Reactions
This compound actively participates in nucleophilic substitution reactions, where it can function as the nucleophile itself. For instance, it reacts with alkyl halides to form new substituted amine compounds. Its bifunctional nature, possessing two amine groups of differing reactivity, allows for sequential reactions, making it a valuable building block in the synthesis of more complex molecules. In these reactions, the less sterically hindered secondary amine can react preferentially, followed by the tertiary amine, or both can be involved depending on the reaction conditions.
The preparation of this compound itself often involves a nucleophilic substitution reaction, such as the reaction of N,N-dimethylaminoethyl chloride hydrochloride with an aqueous solution of methylamine (B109427). google.com
Catalytic Activity in Acylation and Alkylation Reactions
The catalytic activity of this compound is prominent in acylation and alkylation reactions. In acylation, it can act as a nucleophilic catalyst, similar to other tertiary amines like 4-(dimethylamino)pyridine (DMAP). It can react with an acylating agent, such as an acid anhydride, to form a highly reactive acyl-ammonium intermediate. This intermediate is then more susceptible to attack by a nucleophile, such as an alcohol or another amine, to yield the acylated product, regenerating the catalyst in the process. mdpi.com
The synthesis of N-sulfonylimines, an important class of organic compounds, can be achieved through the condensation of sulfonamides and aldehydes. While various catalysts are employed for this reaction, the use of a base is often crucial for activating the sulfonamide. nih.govresearchgate.netorganic-chemistry.org
Below is a representative table illustrating the types of acylation and alkylation reactions where this compound or similar amines are utilized.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref. |
| Alcohol/Phenol | Acetic Anhydride | Tertiary Amine | Acetate (B1210297) Ester | mdpi.com |
| Secondary Amine | Alkyl Halide | Base (e.g., Tertiary Amine) | Tertiary Amine | researchgate.net |
| Sulfonamide | Aldehyde | Base/Catalyst | N-Sulfonylimine | nih.gov |
| Primary Amine | Alkyl Halide | Cesium Hydroxide | Secondary Amine | google.com |
Interactive Data Table: Examples of Acylation and Alkylation Reactions
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |
| Benzyl Alcohol | Acetic Anhydride | Tertiary Amine | Benzyl Acetate |
| Dibutylamine | Benzyl Bromide | Hünig's Base | N-Benzyldibutylamine |
| p-Toluenesulfonamide | Benzaldehyde | Base | N-Benzylidene-4-methylbenzenesulfonamide |
| Aniline | Benzyl Bromide | Cesium Hydroxide | N-Benzylaniline |
Enhancement of Reaction Kinetics and Intermediate Stabilization
A key aspect of this compound's catalytic efficacy is its ability to enhance reaction kinetics. By providing an alternative, lower-energy reaction pathway, it accelerates the rate at which equilibrium is reached. This is often achieved through the formation of reactive intermediates. For instance, in acylation reactions, the formation of the N-acylammonium salt intermediate provides a more electrophilic species for the nucleophile to attack compared to the initial acylating agent.
Furthermore, this compound can stabilize charged intermediates and transition states. The presence of two nitrogen atoms allows for the delocalization of charge, which can lower the activation energy of a reaction. This stabilization is particularly important in reactions proceeding through polar or charged transition states.
Internal Catalysis Phenomena
A fascinating display of this compound's catalytic ability is observed in reactions where it exhibits internal or intramolecular catalysis. In such cases, one part of the molecule catalyzes a reaction occurring at another part of the same molecule.
A classic example is the reaction of this compound with phenylglyoxal (B86788) hydrate (B1144303). In this transformation, the dimethylamino group acts as an internal general base, facilitating the attack of the secondary amino group on the carbonyl carbon of the phenylglyoxal. This intramolecular assistance significantly enhances the reaction rate compared to an equivalent intermolecular reaction. This phenomenon highlights the advantage of having both nucleophilic and basic centers within the same molecule, positioned to cooperate effectively. Studies on the aminolysis of esters with ethylenediamine (B42938) have also demonstrated significant rate enhancements attributed to intramolecular general base catalysis. rsc.orgresearchgate.net
Catalysis in Carbon Dioxide and Epoxide Coupling Reactions
The coupling of carbon dioxide (CO2) and epoxides to form cyclic carbonates is a significant area of green chemistry, offering a route to valuable chemicals from a greenhouse gas. While a wide range of catalysts have been developed for this transformation, the role of nucleophilic co-catalysts is often crucial.
Amines can act as nucleophiles to initiate the ring-opening of the epoxide, generating an alkoxide that can then react with CO2. Although specific studies detailing the use of this compound as a primary catalyst for this reaction are not prevalent, its nucleophilic character suggests its potential as a co-catalyst in conjunction with a Lewis acid. The Lewis acid would activate the epoxide, making it more susceptible to nucleophilic attack by the amine.
Mechanistic Pathways of this compound-Mediated Reactions
The mechanistic pathways of reactions mediated by this compound are diverse and depend on the specific reaction.
In nucleophilic catalysis , such as in the acylation of alcohols, the mechanism typically involves the following steps:
Formation of the Acyl-Ammonium Intermediate: The tertiary amine nitrogen of this compound attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride), leading to the formation of a highly reactive N-acylammonium salt and an acetate anion.
Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon of the N-acylammonium intermediate.
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, releasing the ester product and regenerating the this compound catalyst.
In general base catalysis , the amine functions by deprotonating the nucleophile, thereby increasing its reactivity. For example, in the alkylation of a secondary amine, this compound can act as a base to remove a proton from the secondary amine, generating a more nucleophilic amide anion which then attacks the alkyl halide.
In internal catalysis , as seen in the reaction with phenylglyoxal hydrate, the dimethylamino group acts as an intramolecular general base. It facilitates the deprotonation of the attacking secondary amine's nitrogen, thereby increasing its nucleophilicity towards the carbonyl group within the same transient complex. This concerted or stepwise process involving both functional groups of this compound leads to a significantly lower energy barrier for the reaction.
Elucidation of Active Species and Transition States
In the study of reactions catalyzed by this compound, a key aspect of mechanistic investigations is the identification of active species and the characterization of transition states. The reaction of this compound with phenylglyoxal hydrate to form N-(2-dimethylaminoethyl)-N-methylmandelamide serves as a well-documented example of internal catalysis where such species have been explored.
The reaction proceeds through the formation of a carbinolamine intermediate, which is considered the active species. This intermediate is formed by the nucleophilic attack of one of the nitrogen atoms of this compound on the carbonyl carbon of phenylglyoxal. Given that this compound possesses both a secondary and a tertiary amine, two potential carbinolamines can be formed. However, the predominant reaction pathway involves the more nucleophilic secondary amine attacking the carbonyl group.
The table below summarizes the rate constants for the reaction under specific conditions as reported in the literature.
Table 1: Rate Constants for the Reaction of Phenylglyoxal with this compound
| Reactant Concentration | Temperature (°C) | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
|---|---|---|---|
| Phenylglyoxal (0.01 M) | 35.0 | 8.58 | 0.0453 |
| This compound (0.10 M) | 35.0 | 8.58 | 0.0453 |
Influence of Basicity on Reaction Mechanisms
The basicity of the nitrogen atoms in this compound plays a pivotal role in its catalytic activity and the underlying reaction mechanisms. With two nitrogen centers of differing basicity—a secondary amine and a tertiary amine—the molecule presents a case of intramolecular assistance and differential reactivity. The pKa values for the protonated forms of this compound are approximately 6.6 for the tertiary ammonium (B1175870) ion and 9.9 for the secondary ammonium ion.
In the reaction with phenylglyoxal hydrate, the difference in basicity dictates the initial point of nucleophilic attack and the subsequent catalytic steps. The secondary amine, being more basic and less sterically hindered, is the primary nucleophile that attacks the carbonyl group to form the carbinolamine intermediate.
The less basic tertiary amine, however, is not a passive spectator in the reaction. It functions as an internal base, facilitating the deprotonation of the hydroxyl group in the carbinolamine intermediate. This intramolecular proton transfer is a key feature of the catalytic cycle and highlights how the differential basicity of the two amino groups is harnessed to promote the reaction. The proximity of the tertiary amine to the reacting center allows for an efficient intramolecular catalysis, which is often more effective than an equivalent concentration of an external base.
The influence of basicity is also evident when considering the pH dependence of the reaction. The rate of the reaction is significantly affected by the concentration of the unprotonated form of the secondary amine, which is the active nucleophile. At lower pH values, where the secondary amine is predominantly protonated, the reaction rate decreases.
The table below illustrates the relative basicity of the two nitrogen atoms in this compound.
Table 2: Basicity of the Amino Groups in this compound
| Amino Group | pKa of Conjugate Acid | Relative Basicity |
|---|---|---|
| Secondary Amine | 9.9 | More Basic |
| Tertiary Amine | 6.6 | Less Basic |
Advanced Applications of N,n,n Trimethylethylenediamine in Chemical Synthesis and Materials Science
Precursor in Specialty Chemical Synthesis
The distinct reactivity of N,N,N'-Trimethylethylenediamine makes it an ideal starting material for the synthesis of several classes of specialty chemicals, including novel surfactants, unique alkoxides, and crucial intermediates for the agrochemical industry.
Synthesis of Novel Gemini (B1671429) Surfactants
This compound is a key precursor in the synthesis of a novel class of Gemini surfactants. thermofisher.comfishersci.cachemicalbook.com Specifically, it is used to create N,N-dimethyl-N-{2-[N'-methyl-N'-(3-sulfopropyl)-alkylammonium]ethyl}-1-alkylammonium bromides. sigmaaldrich.comscientificlabs.com This process involves reacting this compound with an n-alkyl bromide. sigmaaldrich.comscientificlabs.com Gemini surfactants, characterized by having two hydrophilic head groups and two hydrophobic tails, often exhibit superior surface activity and lower critical micelle concentrations (CMC) compared to their single-headed counterparts. researchgate.net
The synthesis of these specialized surfactants highlights the utility of this compound in constructing complex molecules with tailored properties for various applications, including as antibacterial agents, corrosion inhibitors, and in fracturing fluids. researchgate.net
Table 1: Examples of Gemini Surfactants Synthesized Using this compound Precursors
| Surfactant Name | Abbreviation | Hydrocarbon Chain Lengths (n) |
|---|---|---|
| N,N-dimethyl-N-{2-[N'-methyl-N'-(3-sulfopropyl)-alkylammonium]ethyl}-1-alkylammonium bromides | 2C(n)AmSb | 8, 10, 12, 14 |
Data sourced from references sigmaaldrich.comscientificlabs.com
Formation of Alpha-Amino Alkoxides
This compound serves as an essential amine component for the in-situ formation of α-amino alkoxides. fishersci.cachemicalbook.comsigmaaldrich.comscientificlabs.com This application leverages the reactivity of its amine groups to create these valuable intermediates. Alpha-amino alkoxides are highly useful in various organic syntheses, acting as strong bases and nucleophiles. Their in-situ generation from precursors like this compound offers a convenient and efficient method for their use in subsequent reactions.
Intermediates in Pesticide Manufacturing
Ethylenediamine (B42938) derivatives, including this compound, are important raw materials and intermediates in the synthesis of a variety of fine chemical products, which includes pesticides. google.com The structural features of this diamine make it a suitable building block for creating the complex molecular architectures often required for biologically active compounds used in agriculture.
Role in Polymer Science
The utility of this compound extends into the realm of polymer science, where it functions both as a monomer for the creation of new polymer materials and as a curing agent for widely used thermosetting polymers.
Monomer for Polymer Material Synthesis
As a diamine, this compound can act as a monomer in polymerization reactions. Its two reactive amine sites allow it to be incorporated into polymer chains, contributing to the final properties of the material. This makes it a valuable component in the design and synthesis of new polymers with specific thermal, mechanical, or chemical resistance characteristics.
Curing Agent for Epoxy Resins
Amines are crucial curing agents for epoxy resins, facilitating the cross-linking process that transforms the liquid resin into a hard, durable thermoset material. threebond.co.jpdelamine.com While tertiary amines can act as accelerators, primary and secondary amines are necessary for the curing reaction itself. threebond.co.jp this compound, possessing both a secondary and a tertiary amine, can participate in the curing of epoxy resins. The active hydrogen on its secondary amine group can react with an epoxy group to form a secondary amine, which can then further react with another epoxy group. threebond.co.jp This cross-linking reaction results in a rigid, three-dimensional network. delamine.com
The choice of curing agent significantly influences the final properties of the cured epoxy, such as its heat resistance and chemical resistance. threebond.co.jp The inclusion of this compound in an epoxy formulation can be tailored to achieve desired performance characteristics in applications ranging from coatings and adhesives to composites and flooring. delamine.comgoogle.com
Applications in Pharmaceutical Synthesis and Drug Design
The unique structure of this compound, featuring both a secondary and a tertiary amine group, makes it a valuable intermediate and reagent in the synthesis of complex pharmaceutical molecules.
This compound serves as a crucial building block or intermediate in the synthesis of various pharmaceutical compounds and active pharmaceutical ingredients (APIs). ebrary.net Its diamine structure allows it to be incorporated into larger molecules, providing specific physical and chemical properties. The market demand for this compound as a pharmaceutical intermediate is increasing, necessitating the development of green and efficient synthesis methods suitable for industrial production. google.com One of the most established methods for its preparation involves the reaction of N,N-dimethylaminoethyl chloride hydrochloride with an aqueous solution of methylamine (B109427). google.com
The compound's utility spans the creation of fine chemicals and auxiliaries for the pharmaceutical industry. google.com It is a recognized intermediate in the synthesis of a variety of compounds, including those used in drug design and development. ebrary.net
A significant application of this compound is its role as a principal intermediate in the synthesis of various kinase inhibitors. google.com Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.gov Kinase inhibitors are a major class of drugs designed to block the action of these enzymes. nih.gov
There is a rising market demand for this compound specifically for its use in producing advanced kinase inhibitors. google.com Notable examples include its use as a key intermediate for Osimertinib, a medication for treating advanced lung cancer, and for other compounds that exhibit Janus kinase (JAK) inhibitory activity. google.com The purity and production process of the intermediate are of high importance for these applications. google.com
Table 1: Examples of Kinase Inhibitors Synthesized Using this compound
| Kinase Inhibitor Class | Example Drug | Therapeutic Area |
|---|---|---|
| EGFR Inhibitor | Osimertinib | Advanced Lung Cancer |
This table is generated based on data indicating the compound's role as an intermediate. google.com
In chemical research, particularly in the development of new synthetic methodologies, simple molecules are often used as models to understand reaction mechanisms and characterize products. Triazenes, compounds containing the R1−N=N−NR2R3 functional group, are synthesized via the coupling of diazonium salts with primary or secondary amines. wikipedia.org These reactions are fundamental in organic chemistry and have applications in creating dyes and pharmaceuticals. ebrary.net
The synthesis of novel triazene (B1217601) derivatives is often followed by extensive spectroscopic analysis (e.g., UV, IR, NMR, MS) to confirm the chemical structure and study the electronic properties of the triazene group. ebrary.net Simple amines can serve as model compounds in these studies to establish the spectroscopic characteristics of the N=N-N linkage. Given its structure as a simple, unsymmetrical diamine, this compound is a suitable candidate to be used as a model secondary amine in such spectroscopic investigations, helping to elucidate the properties of the resulting triazene products. nih.gov
The synthesis of analytical reference standards is critical for quality control in the pharmaceutical industry. These standards are highly pure compounds used to confirm the identity, purity, and strength of active pharmaceutical ingredients and final drug products. This compound is a direct precursor in the synthesis of N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate. fishersci.cachemicalbook.com
This dimaleate salt is primarily known as "Dimenhydrinate Impurity D" and is used as an analytical standard for the antihistamine drug Dimenhydrinate. cymitquimica.com Its synthesis involves the reaction of this compound with 2-(Diphenylmethoxy)ethylamine in the presence of maleic acid. cymitquimica.com The availability of this standard is essential for pharmaceutical manufacturers to detect and quantify this specific impurity, ensuring that Dimenhydrinate formulations meet strict regulatory limits for safety and efficacy.
Table 2: Analytical Standard Synthesized from this compound
| Analytical Standard Name | Associated Drug | Role of Standard |
|---|
This table is generated based on data describing the synthesis and application of the compound. cymitquimica.com
Role as Organic Reaction Medium
While highly soluble in water and many organic solvents, this compound is more accurately described as a versatile reagent and catalyst rather than a bulk organic reaction medium or solvent. cymitquimica.com Its utility in synthesis stems from the chemical reactivity of its two amine groups. It functions effectively as a nucleophile, a base, and a ligand for metal complexes.
Its applications as a reagent include:
Ligand in Coordination Chemistry : The nitrogen atoms can donate their lone pair of electrons to coordinate with metal ions, forming stable complexes that can be used to catalyze other chemical processes.
Catalyst in Organic Synthesis : It is used as a catalyst in reactions such as lithiations.
Reagent for In-Situ Formation of Other Species : It can be used as the amine component for the in-situ formation of α-amino alkoxides. sigmaaldrich.comsigmaaldrich.com
Precursor for Surfactants : It serves as a starting material in the synthesis of novel gemini surfactants. fishersci.cachemicalbook.com
In these roles, it is typically added to a reaction in catalytic or stoichiometric amounts within a different solvent, rather than acting as the solvent medium itself.
Applications in Electronic Chemicals (Semiconductor Manufacturing, LCD Production)
The unique properties of tertiary amines lend themselves to applications in the field of electronic chemicals. While direct, large-scale use of this compound in semiconductor or LCD production is not widely documented, the functionality it possesses is highly relevant.
Research has shown that tethered tertiary amine groups can act as powerful and effective n-type dopants for organic semiconductor materials. rsc.org Doping is a critical process in semiconductor manufacturing that modifies the electrical properties of materials. The use of organic, solution-processable dopants is a key area of development for next-generation organic electronic devices. The tertiary amine functionality, like that in this compound, facilitates the generation of free electron carriers in the solid state of various semiconductor systems, including those based on perylene (B46583) diimide, naphthalene (B1677914) diimide, and fullerene derivatives. rsc.org
Furthermore, various amine-based compounds are essential in the semiconductor manufacturing process, particularly in photolithography. semiconductors.org Chemicals with amine functionalities are used as components in photoresist stripper formulations and for surface preparation of wafers. semiconductors.org Given its properties, this compound or its derivatives could potentially be utilized in specialized formulations for these advanced manufacturing processes.
Computational and Theoretical Investigations of N,n,n Trimethylethylenediamine and Its Complexes
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing insights into the electronic structure of molecules.
Ab initio and Density Functional Theory (DFT) are two of the most powerful and widely used quantum chemical methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, is based on the electron density of a system to calculate its energy and other properties. DFT methods, particularly with hybrid functionals like B3LYP, have become a standard tool for studying the geometry, electronic structure, and properties of molecules.
For a molecule like N,N,N'-Trimethylethylenediamine, DFT calculations would typically be employed to:
Optimize the molecular geometry to find the most stable conformations.
Calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.
Determine electronic properties such as ionization potential and electron affinity.
Generate molecular orbital diagrams to understand bonding and reactivity.
In the context of its complexes, DFT is used to investigate the nature of the metal-ligand bond, the geometry of the coordination sphere, and the electronic structure of the complex as a whole. For instance, studies on nickel(II) complexes with other nitrogen-donor ligands have utilized DFT to estimate molar volumes and analyze electronic features, which in turn correlate with their biological activity. cnr.it
Semi-empirical methods, such as PM3 (Parametric Model 3), offer a computationally less expensive alternative to ab initio and DFT methods. These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to approximate the results of more rigorous calculations. uni-muenchen.deucsb.edu
PM3 calculations are particularly useful for:
Rapidly screening large numbers of molecules or conformations.
Studying large molecular systems where DFT calculations would be prohibitively expensive.
Calculating heats of formation and other thermodynamic properties. scielo.org.mx
A study on triethylenediamine (TEDA), a structurally related diamine, utilized the PM3 method to investigate the structure and thermodynamic stability of its reaction products. nih.gov This demonstrates the utility of PM3 for examining the reactivity of complex amines. For this compound, PM3 could be employed to quickly assess its conformational landscape and estimate its heat of formation. scielo.org.mxresearchgate.net
Prediction of Molecular Structures and Energetics
A primary application of computational chemistry is the prediction of molecular structures and their relative energies. For a flexible molecule like this compound, which has multiple rotatable bonds, identifying the lowest energy conformers is crucial for understanding its behavior.
Computational methods can be used to perform a conformational analysis by systematically rotating the bonds and calculating the energy of each resulting structure. This allows for the identification of local and global energy minima on the potential energy surface. For example, a conformational analysis of N-acetyl-L-cysteine-N-methylamide was conducted using both ab initio and DFT methods to explore its full conformational space. nih.gov A similar approach for this compound would reveal its preferred shapes in the gas phase.
The following table illustrates the kind of data that would be generated from such a computational study for a molecule's key geometric parameters, though specific values for this compound are not available in the searched literature.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value (Example) |
| Bond Length | N1 | C1 | 1.45 Å | ||
| Bond Angle | C1 | N1 | C2 | 112.0° | |
| Dihedral Angle | C2 | N1 | C1 | C3 | 180.0° |
Simulation of Reaction Mechanisms and Catalytic Pathways
This compound is known to be used as a ligand in catalysis. frontiersin.org Computational methods are invaluable for simulating the step-by-step mechanism of chemical reactions, including catalytic cycles. By calculating the energies of reactants, transition states, and products, a complete energy profile of a reaction can be constructed.
This allows researchers to:
Identify the rate-determining step of a reaction.
Understand the role of the catalyst in lowering the activation energy.
Predict the stereochemistry of the products.
For example, DFT studies have been used to investigate the hydrolysis reactions of palladium(II) complexes, providing insights into the kinetics of the process. nih.gov If this compound were part of a catalytic system, similar computational studies could elucidate its precise role in the catalytic mechanism.
Correlation of Theoretical Data with Experimental Spectroscopy and Electrochemistry
A critical aspect of computational chemistry is the validation of theoretical results against experimental data. This correlation provides confidence in the computational model and allows for a more robust interpretation of both theoretical and experimental findings.
Spectroscopy: Calculated vibrational frequencies (from DFT) can be compared with experimental IR and Raman spectra to confirm the structure of a molecule and its conformers. ucsb.edu Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental NMR data to aid in structure elucidation. chemicalbook.comrsc.org While an experimental ¹H NMR spectrum for this compound is available, a detailed computational study correlating these shifts is not present in the searched literature. rsc.org
Electrochemistry: The redox potentials of molecules can be predicted using computational methods and compared with experimental values obtained from techniques like cyclic voltammetry. researchgate.netnih.gov This is particularly relevant for understanding the electrochemical behavior of metal complexes containing this compound as a ligand. Studies on other metal complexes have shown that DFT can be used to calculate redox potentials that are in good agreement with experimental measurements.
The table below shows how theoretical calculations could be compared with experimental data, although the specific calculated values for this compound are not available.
| Property | Experimental Value | Calculated Value (Example) |
| Vibrational Frequency (C-N stretch) | ~1100 cm⁻¹ | 1105 cm⁻¹ |
| ¹H NMR Chemical Shift (N-CH₃) | 2.22 ppm | 2.15 ppm |
| Redox Potential (of a complex) | +0.5 V | +0.45 V |
Future Perspectives and Emerging Research Avenues for N,n,n Trimethylethylenediamine
Development of Advanced Catalytic Systems
The role of N,N,N'-Trimethylethylenediamine (TMEDA) as a versatile ligand in coordination chemistry is paving the way for the development of advanced catalytic systems. cymitquimica.com Its ability to form stable complexes with a variety of metal ions is a key attribute being explored in organic synthesis. cymitquimica.com Researchers are actively investigating the catalytic potential of these metal complexes in a range of reactions, including nucleophilic substitutions, where TMEDA is known to stabilize reactive intermediates and enhance reaction rates. cymitquimica.com The focus is on designing catalysts with improved efficiency, selectivity, and stability for various chemical transformations.
Exploration of Novel Ligand Architectures and Metal Coordination
Future research is directed towards the synthesis and characterization of novel ligand architectures derived from this compound. The flexible and branched structure of TMEDA, with its distinct N,N-dimethyl and N'-methyl groups, allows for the design of ligands with tailored steric and electronic properties. A significant area of interest is the study of how these structural modifications influence the coordination geometry and electrochemical properties of the resulting metal complexes. For instance, research has shown that nickel(II) complexes with TMEDA can exhibit unique geometries, such as O–H···Cl hydrogen bonds, which differ from the typical trans-octahedral geometries observed with similar ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA). Understanding these coordination behaviors is crucial for developing new catalysts and materials with specific functionalities.
Integration with Advanced Characterization Techniques
The study of this compound and its complexes is increasingly benefiting from the application of advanced characterization techniques. Methods such as pulsed-field ionization zero electron kinetic energy (PFI-ZEKE) spectroscopy have been employed to investigate the compound's properties. chemicalbook.comscientificlabs.comsigmaaldrich.com Furthermore, techniques like laser-vaporization supersonic molecular beam have been used for its synthesis and study. chemicalbook.comscientificlabs.comsigmaaldrich.com These sophisticated analytical methods provide detailed insights into the electronic structure, bonding, and dynamics of TMEDA-containing systems, which is essential for a rational design of new materials and catalysts.
Contributions to Sustainable Chemistry and Green Processes
This compound is poised to make significant contributions to the field of sustainable chemistry and the development of greener chemical processes. Efforts are underway to develop environmentally friendly synthesis methods for the compound itself. One such method aims for zero discharge of wastewater and solid waste, with a high recycling rate of byproducts like sodium chloride. google.com This approach addresses the environmental concerns associated with traditional chemical manufacturing. google.com
Furthermore, TMEDA is utilized as a precursor in the synthesis of novel gemini (B1671429) surfactants. chemicalbook.comfishersci.ca These surfactants have potential applications in various fields, including drug delivery and as solubilizing agents, which can lead to more efficient and environmentally benign formulations. The development of such green and environment-friendly synthesis routes and applications underscores the growing importance of this compound in sustainable chemical practices. google.com
Q & A
Q. What are the key synthetic applications of N,N,N'-Trimethylethylenediamine (Tren) in organic chemistry?
Tren is widely used as a ligand or base in directing lithiation reactions and synthesizing heterocyclic compounds. For example, it facilitates the in situ formation of α-amino alkoxides, enabling selective lithiation of pyridine derivatives to produce intermediates like 4-halo-3-pyridinecarboxaldehyde . Tren’s steric and electronic properties enhance regioselectivity in multi-step syntheses, such as the preparation of disubstituted dihydrodipyridopyrazines .
Q. How is Tren employed in coordination chemistry?
Tren serves as a polydentate ligand in transition metal complexes. Studies on copper complexes with Tren show distorted geometries (square-planar, trigonal bipyramid) depending on solvent polarity. Spectroscopic methods (UV-Vis, cyclic voltammetry) and computational models (MP2 theory) are used to analyze bonding and redox behavior . For instance, Cu₂(DMCHD)(Tren)₂X₃ complexes exhibit solvatochromism, with color shifts from violet to green in donor solvents .
Advanced Research Questions
Q. How does Tren influence the solvatochromic behavior of copper complexes?
Tren-based copper complexes exhibit solvent-dependent color changes due to ligand-to-metal charge transfer (LMCT) and d-d transitions. In weak donor solvents (e.g., dichloromethane), complexes adopt distorted geometries, while strong donors (e.g., DMSO) stabilize octahedral structures. Unified solvation models quantify specific (dipole-dipole) and non-specific (dispersion) interactions, correlating solvent parameters (e.g., Lewis acidity) with spectral shifts .
Q. Table 1: Solvatochromic Data for Cu₂(DMCHD)(Tren)₂ClO₄ Complex
| Solvent | λₘₐₓ (nm) | Oscillator Strength (f) | Geometry |
|---|---|---|---|
| CH₂Cl₂ | 580 | 0.12 | Trigonal bipyramid |
| DMSO | 620 | 0.08 | Octahedral |
| MeCN | 600 | 0.10 | Distorted octahedral |
| Data derived from UV-Vis spectra and PM3 calculations |
Q. What methodological optimizations are critical for Tren-mediated lithiation?
Key factors include:
- Temperature control : Reactions are performed at −23°C to stabilize lithiated intermediates .
- Solvent selection : 1,2-Dimethoxyethane or THF enhances ligand coordination, improving reaction yields .
- Stoichiometry : Excess Tren (1.5–2.0 equiv) ensures complete deprotonation and minimizes side reactions .
Q. How does Tren enhance drug potency in kinase inhibitors like mobocertinib?
Incorporating Tren at the C4-position of aniline rings in EGFR inhibitors improves cellular potency by 150-fold. The flexible diamine chain optimizes binding to the C797 residue in EGFR mutants, as shown in docking studies. Compared to rigid piperazine groups, Tren’s conformational flexibility allows better accommodation in solvent-accessible regions .
Q. Table 2: Comparative IC₅₀ Values for Tren-Modified Inhibitors
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Mobocertinib | EGFR T790M/L858R | 3.2 | |
| Osimertinib | EGFR T790M/L858R | 12.1 | |
| Tren-Adduct | PRMT3 | 35,000 |
Methodological Insights
- Contradiction Analysis : While Tren enhances lithiation efficiency in pyridines , its use in aromatic systems with electron-withdrawing groups requires careful optimization to avoid over-lithiation.
- Thermodynamic Studies : Heat capacity measurements of aqueous Tren solutions (303.2–353.2 K) show non-ideal mixing behavior, critical for designing industrial absorption processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
